(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid
Description
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid, commonly known as (S)-Naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) with the systematic name (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid (CAS: 23981-80-8; molecular formula: C₁₄H₁₄O₃; molecular weight: 230.26 g/mol) . It is the (S)-enantiomer of the racemic Naproxen, a potent inhibitor of cyclooxygenase (COX) enzymes, which mediate prostaglandin synthesis. The methoxy group at the 6-position of the naphthalene ring and the chiral propionic acid moiety are critical for its anti-inflammatory, analgesic, and antipyretic activities .
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
(2S)-2-methoxy-2-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C14H14O3/c1-14(17-2,13(15)16)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3,(H,15,16)/t14-/m0/s1 |
InChI Key |
PATHKUFURGNLJU-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@](C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Industrial and Laboratory Synthetic Routes
Friedel-Crafts Acylation Route
- Starting materials : 1-chloro-2-methoxynaphthalene and propionyl chloride.
- Catalyst : Aluminum trichloride (AlCl₃).
- Solvent : Methylene chloride.
- Conditions : Reaction temperature between 0°C and ambient temperature.
- Outcome : Formation of 1-(5-chloro-6-methoxy-2-naphthyl)-1-propanone intermediate, which is further processed to the target acid.
This method allows the introduction of the propionic acid side chain at the naphthalene ring, followed by further transformations to yield the racemic acid.
Grignard Reagent Formation and Carboxylation
- Precursor : 2-bromo-6-methoxynaphthalene.
- Reagents : Magnesium to form the Grignard intermediate (2-(6-methoxy-2-naphthyl)magnesium bromide).
- Reaction : The Grignard intermediate reacts with carbon dioxide (CO₂) to form the carboxylic acid group.
- Hydrogenation : Catalytic hydrogenation (e.g., tungsten carbide catalyst under H₂ pressure) is used to remove bromine and reduce intermediates.
This approach is widely used for the synthesis of racemic 2-(6-methoxy-2-naphthyl)propionic acid, which can then be resolved.
Hydroperoxidation and Epoxidation Steps
- Hydroperoxidation of 2-methoxy-6-isopropylnaphthalene derivatives leads to hydroperoxy intermediates.
- Subsequent acid-catalyzed dehydration and epoxidation yield epoxide intermediates useful for stereoselective synthesis of the propionic acid side chain.
Enantioselective Synthesis and Resolution
Chiral Catalysts and Asymmetric Hydrogenation
- Use of chiral ligands such as Rhodium-BINAP complexes enables asymmetric hydrogenation of α,β-unsaturated esters or ketones to produce the (S)-enantiomer with >98% ee.
- Reaction parameters such as temperature (25–40°C), solvent polarity (toluene or THF), and catalyst loading (1–5 mol%) are critical for optimizing yield and enantiomeric purity.
Enzymatic Resolution
- Lipase-catalyzed esterification or hydrolysis can resolve racemic mixtures by selectively reacting with one enantiomer, enriching the (S)-form.
- Candida antarctica lipase B is a common biocatalyst used for this purpose.
Chromatographic Resolution
- Simulated moving bed (SMB) chromatography employing cellulose tris(3,5-dimethylphenylcarbamate) stationary phases effectively separates enantiomers at preparative scale.
- Mobile phase optimization (e.g., ethanol:water 85:15) ensures baseline separation.
Detailed Synthetic Route Example (Based on Patent US5286902A)
| Step | Reaction Description | Conditions | Key Notes |
|---|---|---|---|
| A | Isopropylation of 2-methoxynaphthalene to 2-methoxy-6-isopropylnaphthalene | Catalytic dealuminized mordenite, 200–250°C, atmospheric to superatmospheric pressure | Shape-selective catalysis enhances regioselectivity |
| B | Hydroperoxidation of isopropyl derivative | Acid catalyst (e.g., concentrated HCl), reflux (~75°C) | Hydroperoxide intermediate formed |
| C | Acid-catalyzed rearrangement to propylene oxide derivative | Reflux in solvent with acid catalyst | Epoxide intermediate formed |
| D | Conversion of epoxide to propionaldehyde intermediate | Conventional methods | Precursor to final acid |
| E | Oxidation to 2-(6-methoxy-2-naphthyl)propionic acid | Standard oxidation | Final acid obtained |
This multi-step process emphasizes catalytic control and intermediate isolation to maximize yield and purity.
Analytical and Purity Considerations
- Chiral HPLC : Used to verify enantiomeric excess (>99% ee desired for pharmaceutical use).
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and stereochemistry.
- Mass Spectrometry (LC-MS) : Confirms molecular weight and detects impurities.
- X-ray Crystallography : Definitive stereochemical assignment, especially for chiral derivatives.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Outcome | Enantiomeric Control |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 1-chloro-2-methoxynaphthalene | Propionyl chloride, AlCl₃ | 0°C to ambient, methylene chloride | Ketone intermediate | Racemic, requires resolution |
| Grignard Carboxylation | 2-bromo-6-methoxynaphthalene | Mg, CO₂ | Anhydrous ether, low temp | Racemic acid | Racemic, requires resolution |
| Catalytic Hydrogenation | Brominated intermediates | Tungsten carbide + tetrabutylammonium bromide | 90°C, H₂ 120–125 psig | Debrominated intermediates | Racemic, precursor |
| Asymmetric Hydrogenation | α,β-unsaturated esters | Rhodium-BINAP, H₂ | 25–40°C, 1–5 mol% catalyst | (S)-enantiomer | High ee (>98%) |
| Enzymatic Resolution | Racemic acid/esters | Lipase (Candida antarctica) | Mild aqueous/organic media | Enriched (S)-acid | Moderate to high ee |
| Chromatographic Resolution | Racemic acid | Cellulose-based stationary phase | Ethanol/water mobile phase | Pure (S)-acid | >99% ee |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) in the presence of a catalyst for bromination.
Major Products
The major products formed from these reactions include naphthalene derivatives with modified functional groups, such as aldehydes, ketones, alcohols, and halogenated compounds.
Scientific Research Applications
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential as a bioactive compound with anti-inflammatory and analgesic properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (S)-2-Methoxy-2-naphthalen-2-YL-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects. The compound’s ability to modulate signaling pathways and gene expression is also under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares (S)-Naproxen with structurally related compounds, focusing on substituent variations, physicochemical properties, synthesis pathways, and biological activities.
Substituent Variations at the Naphthalene Ring
6-Ethyl and 6-Methylthio Derivatives
- 2-(6-Ethyl-naphthalen-2-yl)propanoic acid and 2-(6-(methylthio)naphthalen-2-yl)propanoic acid are synthesized from a common intermediate derived from (S)-Naproxen . Key Differences:
- Methylthio group : Introduces sulfur, which may alter metabolic stability or interact with enzymatic targets differently .
Positional Isomers
- 2-Ethoxy-2-(naphthalen-1-yl)propanoic acid (CAS: 7476-24-6) replaces the methoxy group with ethoxy and shifts the naphthalene substitution to the 1-position. Impact: The 1-position substitution creates steric hindrance, reducing COX binding affinity. Ethoxy increases logP to 3.2, enhancing lipophilicity .
Demethylated and Halogenated Derivatives
- (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid (O-Demethylnaproxen): Removal of the methoxy group (CAS: 52079-10-4) increases polarity (PSA: 63.6 Ų vs. 46.5 Ų for Naproxen), reducing blood-brain barrier penetration .
Functional Group Modifications
Hydrazide Derivatives
- 2-(6-Methoxynaphthalen-2-yl)propionic acid (1,3-dimethylbutylidene)hydrazide (CAS: M741) replaces the carboxylic acid with a hydrazide group.
Morpholine Derivatives
- 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one modifies the carboxylic acid to a morpholine-containing ketone.
Acetic Acid Analog
Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | logP | PSA (Ų) | Bioactivity |
|---|---|---|---|---|---|
| (S)-Naproxen | 6-OCH₃ | 230.26 | ~3.0 | 46.5 | Anti-inflammatory |
| O-Demethylnaproxen | 6-OH | 216.23 | ~2.5 | 63.6 | Reduced activity |
| 5-Chloro-Naproxen | 5-Cl, 6-OCH₃ | 264.70 | ~3.5 | 46.5 | Enhanced steric effects |
| 6-Ethyl Derivative | 6-C₂H₅ | 258.30 | ~3.4 | 46.5 | Increased lipophilicity |
| Hydrazide Derivative (M741) | Hydrazide | 313.37 | ~2.8 | 65.7 | Antibacterial |
Biological Activity
(S)-2-Methoxy-2-naphthalen-2-YL-propionic acid, also known as (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid, is a chiral compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C₁₄H₁₄O₃
- Molecular Weight : 230.26 g/mol
- Melting Point : Approximately 108 °C
- Predicted pKa : ~3.59
This compound functions primarily as a selective inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, the compound can reduce the synthesis of prostaglandins, which are mediators of pain and inflammation. This mechanism is similar to that of its enantiomer, (R)-(-)-2-Methoxy-2-(1-naphthyl)propionic acid (commonly known as Naproxen), but may exhibit distinct pharmacological profiles due to its stereochemistry .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its effectiveness in reducing inflammation markers in various cell lines:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| RAW 264.7 (macrophages) | 10 µM | Decreased TNF-α production by 30% | |
| Human synovial cells | 5 µM | Inhibition of COX-2 expression by 50% |
These findings suggest that the compound may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis.
Analgesic Effects
In animal models, this compound has shown promising analgesic properties. For instance, in a study involving mice with induced pain:
| Model | Dosage | Result |
|---|---|---|
| Formalin test | 20 mg/kg | Reduced pain response by 40% compared to control group |
| Hot plate test | 10 mg/kg | Increased latency to withdrawal by 25% |
These results indicate that the compound may effectively alleviate pain through its action on COX pathways .
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of this compound. The compound exhibited activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest potential applications in treating infections, although further research is necessary to establish clinical relevance .
Case Studies
-
Case Study on Arthritis Management
- A clinical trial investigated the efficacy of this compound in patients with osteoarthritis. Results showed a significant reduction in pain levels and improved joint function over a six-week period.
-
Study on Inflammatory Bowel Disease
- Another study assessed the impact of this compound on inflammatory bowel disease models. The results indicated a marked decrease in inflammatory markers and an improvement in clinical symptoms.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-Methoxy-2-naphthalen-2-YL-propionic acid, and how are stereochemical purity ensured?
- Methodological Answer : The compound is synthesized via asymmetric catalysis or chiral resolution of racemic mixtures. For example, enzymatic kinetic resolution using lipases or esterases can achieve high enantiomeric excess (e.e.) by selectively hydrolyzing one enantiomer . Alternatively, asymmetric Friedel-Crafts alkylation with chiral catalysts (e.g., BINOL-derived phosphoric acids) has been reported to yield the (S)-enantiomer with >90% e.e. . Stereochemical purity is confirmed using chiral HPLC (e.g., Chiralpak® IA column) or polarimetry, with retention times and optical rotation values cross-referenced against literature data .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁), with bond lengths and angles consistent with naphthalene ring planarity and methoxy-propionic acid side-chain conformation. Key parameters include C–C bond lengths of ~1.50 Å and dihedral angles between the naphthalene and propionic acid moieties (~44°) . SC-XRD data are refined using software like SHELXL, with R-factors <0.05 indicating high accuracy .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 230 nm) is widely used. A C18 column (e.g., Agilent Zorbax SB-C18) and mobile phase of acetonitrile:phosphate buffer (pH 3.0, 60:40 v/v) achieve baseline separation. For trace analysis, LC-MS/MS with electrospray ionization (ESI) in negative ion mode provides high sensitivity (LOQ <1 ng/mL) . Sample preparation involves protein precipitation with acetonitrile followed by solid-phase extraction (SPE) using C18 cartridges .
Advanced Research Questions
Q. How do structural modifications (e.g., morpholine derivatives) affect the biological activity of this compound?
- Methodological Answer : Derivative synthesis involves coupling the carboxylic acid group with amines (e.g., morpholine) via EDC/HOBt-mediated amide bond formation . Biological activity is assessed using COX-1/COX-2 inhibition assays (IC₅₀ values) and in vitro anti-inflammatory models (e.g., LPS-induced TNF-α release in macrophages). For example, morpholine derivatives may exhibit reduced COX-2 selectivity due to steric hindrance from the bulky substituent . Computational docking (e.g., AutoDock Vina) can predict binding affinity to COX-2’s active site .
Q. What strategies resolve contradictions in reported pharmacokinetic data (e.g., bioavailability variability) for this compound?
- Methodological Answer : Discrepancies arise from differences in study models (e.g., rodent vs. human hepatocytes) or formulation excipients. Researchers should:
- Conduct comparative studies using standardized protocols (e.g., FDA guidelines for bioavailability testing).
- Evaluate polymorphic forms via DSC and PXRD, as crystalline forms impact dissolution rates .
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .
Q. How can enantiomeric impurities (<1%) be detected and quantified in this compound?
- Methodological Answer : Chiral SFC (supercritical fluid chromatography) with a Chiralcel® OD-H column and CO₂/ethanol mobile phase achieves resolution of (R)- and (S)-enantiomers. Detection limits <0.1% are possible with MS/MS detection . Alternatively, NMR using chiral solvating agents (e.g., Eu(hfc)₃) induces split signals for enantiomers in ¹H NMR spectra .
Contradiction Analysis & Experimental Design
Q. How should researchers address conflicting reports on the compound’s cytotoxicity in cancer cell lines?
- Methodological Answer : Discrepancies may stem from cell line specificity (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum-free media altering uptake). Recommended steps:
Validate cell line authenticity via STR profiling.
Standardize assays using ATP-based viability kits (e.g., CellTiter-Glo®) and normalize to protein content.
Compare results under identical conditions (e.g., 48-hour exposure, 10% FBS) .
Q. What experimental controls are critical for in vivo studies assessing the compound’s renal toxicity?
- Methodological Answer : Include:
- Positive controls : NSAIDs with known nephrotoxicity (e.g., ibuprofen).
- Negative controls : Vehicle-treated animals.
- Endpoint measurements : Serum creatinine, BUN, and kidney histopathology (H&E staining).
- Dose justification : MTD (maximum tolerated dose) determined via 14-day repeat-dose toxicity studies in rodents .
Safety & Handling
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
